

Spectroscopic Characterization of 1-Ethynyl-4-propylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynyl-4-propylbenzene**

Cat. No.: **B1305581**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethynyl-4-propylbenzene**, a valuable building block in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, raw spectroscopic data for **1-Ethynyl-4-propylbenzene**, this section presents predicted data based on the analysis of its chemical structure and comparison with similar compounds, such as propylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for **1-Ethynyl-4-propylbenzene**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.40	d	2H	Ar-H (ortho to ethynyl)
~7.15	d	2H	Ar-H (ortho to propyl)
~3.05	s	1H	C≡C-H
~2.60	t	2H	Ar-CH ₂ -
~1.65	sextet	2H	-CH ₂ -CH ₂ -CH ₃
~0.95	t	3H	-CH ₃

Table 2: Predicted ^{13}C NMR Data for **1-Ethynyl-4-propylbenzene**

Chemical Shift (δ , ppm)	Assignment
~144	Ar-C (ipso, propyl)
~132	Ar-CH (ortho to ethynyl)
~129	Ar-CH (ortho to propyl)
~120	Ar-C (ipso, ethynyl)
~84	C≡CH
~77	C≡CH
~38	Ar-CH ₂ -
~24	-CH ₂ -CH ₂ -CH ₃
~14	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **1-Ethynyl-4-propylbenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, sharp	≡C-H stretch
~2100	Medium, sharp	C≡C stretch
3100-3000	Medium	C-H stretch (aromatic)
3000-2850	Strong	C-H stretch (aliphatic)
~1610, 1510	Medium	C=C stretch (aromatic ring)
~830	Strong	p-disubstituted benzene C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For **1-Ethynyl-4-propylbenzene** (C₁₁H₁₂), the expected molecular weight is approximately 144.21 g/mol .

Table 4: Predicted Mass Spectrometry Data for **1-Ethynyl-4-propylbenzene**

m/z	Predicted Fragment
144	[M] ⁺ (Molecular ion)
129	[M-CH ₃] ⁺
115	[M-C ₂ H ₅] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **1-Ethynyl-4-propylbenzene** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3).[\[1\]](#)
- Transfer the solution to a clean 5 mm NMR tube.
- If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).[\[1\]](#)
- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.[\[1\]](#)
- Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
- Relaxation Delay: A delay of 1-2 seconds between scans is recommended.[\[1\]](#)

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., ' zgpg30' on Bruker instruments).
- Number of Scans: Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
- Spectral Width: A typical spectral width for ^{13}C NMR is 0 to 220 ppm.
- Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid):

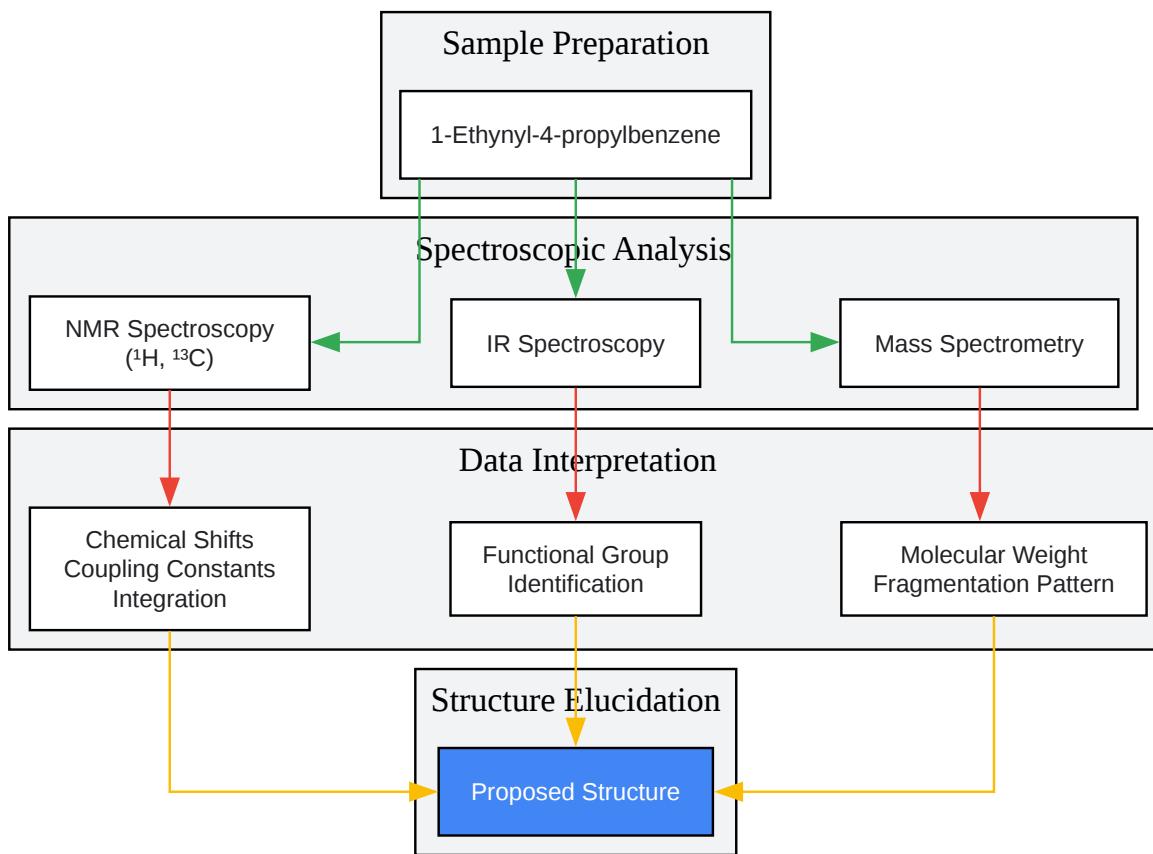
- Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.[\[2\]](#)
- Place a single drop of **1-Ethynyl-4-propylbenzene** directly onto the ATR crystal.[\[2\]](#)

Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .^[3]
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:


- For a volatile liquid like **1-Ethynyl-4-propylbenzene**, direct injection via a heated probe or introduction through a gas chromatograph (GC) is suitable.^[4]
- The sample is vaporized in the ion source.

Ionization and Analysis:

- The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.^{[4][5]}
- This causes ionization and fragmentation of the molecules.^{[4][5]}
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **1-Ethynyl-4-propylbenzene**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1-Ethynyl-4-propylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1305581#spectroscopic-data-for-1-ethynyl-4-propylbenzene-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com